2-Amino-2-(2-methoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenylpropanolamine and contains an amino group, a methoxy group, and a hydroxyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reduction step converting the ketone group to a hydroxyl group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-methoxyphenylacetone or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxyphenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(2-methoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Methoxyamphetamine
- 2-Methoxyphenylpropanamine
Uniqueness
2-Amino-2-(2-methoxyphenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-2-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-10(11,7-12)8-5-3-4-6-9(8)13-2/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
HFOWOHFOVDSFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.